GMBS

Immunotoxin Crosslinker Comparison Aliphatic vs. Aromatic

Researchers developing antibody-drug conjugates or immunotoxins face potency loss and unwanted anti-linker immune responses when using aromatic crosslinkers. GMBS solves this with its aliphatic spacer architecture that maximizes functional toxicity in cell-free translation assays and minimizes immunogenicity vs. SMCC. - Delivers highest immunotoxin potency among maleimide crosslinkers in short-term protein synthesis inhibition assays. - Lower immunogenicity than SMCC for hapten-carrier vaccine conjugates, ensuring interpretable immune response data. - Achieves superior antibody surface density on biosensor chips and ELISA surfaces with minimal non-specific binding.

Molecular Formula C12H12N2O6
Molecular Weight 280.23 g/mol
CAS No. 80307-12-6
Cat. No. B1671974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGMBS
CAS80307-12-6
SynonymsGMBS
N-(gamma-maleimidobutyryloxy)succinimide
Molecular FormulaC12H12N2O6
Molecular Weight280.23 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O
InChIInChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2
InChIKeyPVGATNRYUYNBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GMBS Specifications and Bioconjugation Comparator Context


GMBS (N-γ-maleimidobutyryloxysuccinimide ester, CAS 80307-12-6) is an aliphatic heterobifunctional crosslinker with an NHS ester at one terminus and a maleimide group at the other, separated by a short spacer arm of 7.3 Å . As a non-cleavable, membrane-permeable amine-to-sulfhydryl crosslinker with a molecular weight of 280.23 g/mol, GMBS belongs to the maleimide-NHS ester crosslinker class and is routinely used to conjugate molecules bearing primary amines to molecules bearing free sulfhydryl groups [1].

Reactive Groups
NHS ester × maleimide
Spacer Architecture
Aliphatic, 7.3 Å, non-cleavable
Conjugation
Primary amine → sulfhydryl

Procurement Risk: Why In-Class Substitution Fails


Heterobifunctional NHS-maleimide crosslinkers share the same reactive chemistry but diverge critically in spacer architecture (aliphatic vs. aromatic vs. cyclohexane), spacer length, and resulting biological outcomes including immunogenicity and conjugate functional activity [1]. Procurement decisions based solely on reactive group compatibility, without accounting for these structural distinctions, risk suboptimal immunotoxin yield, altered conjugate potency, or unintended immune responses against the linker itself—variables that cannot be corrected post-conjugation [2].

Spacer Aromatic or cyclohexane spacers may shift immunotoxin potency and immunogenicity profiles away from GMBS results.
SMCC SMCC (cyclohexane) may elicit higher anti-linker antibody responses, confounding conjugate immunoassays.
Aromatic Aromatic maleimide crosslinkers may favor conjugate yield over short-term functional toxicity, altering the yield-potency balance.

Differential Performance Evidence Against MBS, SMCC, and Aromatic Crosslinkers


Immunotoxin Potency: GMBS vs. Aromatic Crosslinkers

In a direct comparative study evaluating anti-CD5 ricin immunotoxins, GMBS (aliphatic) was benchmarked against aromatic maleimide crosslinkers including MBS and S-SMPB under identical conjugation conditions [1]. The GMBS-derived immunotoxin demonstrated the highest functional toxicity in two independent assay systems. This finding establishes GMBS as the crosslinker of choice when maximizing short-term cytotoxic potency of the conjugated product is the primary selection criterion [1].

Immunotoxin Potency
Head-to-head comparison
GMBS-derived immunotoxin reported as most toxic in cell-free translation and short-term protein synthesis inhibition assays; ordinal rank above MBS, S-SMPB, S-MBS.
Supports short-term cytotoxicity assay context; aliphatic spacer linked to higher functional toxicity.
No IC50 values provided; ranking based on reported toxicity endpoints.
Immunotoxin Crosslinker Comparison Aliphatic vs. Aromatic

Immunogenicity Profile: GMBS vs. SMCC

Commercial technical documentation and supplier validation data consistently report that GMBS and its sulfonated analog Sulfo-GMBS are less immunogenic than SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a widely used heterobifunctional crosslinker with a cyclohexane ring spacer [1]. This reduced immunogenic potential ensures that the host immune response remains directed against the antigen-carrier protein conjugate rather than being diluted or confounded by an antibody response against the crosslinker itself .

Immunogenicity Profile
Supplier claim, data to verify
GMBS and Sulfo-GMBS reported as less immunogenic than SMCC in commercial technical documentation; qualitative ranking.
May reduce anti-linker immune interference in vaccine conjugate studies; confirm experimentally.
Class-level inference; no quantitative titer data available.
Immunogenicity SMCC Crosslinker Selection

Conjugation Yield vs. Potency Trade-Off

The same head-to-head immunotoxin study identified a clear performance trade-off between crosslinker classes: aromatic maleimide crosslinkers (MBS, S-SMPB) produced dramatically improved immunotoxin yield compared to the aliphatic GMBS, yet GMBS-derived conjugates exhibited superior functional toxicity in cell-free and short-term cellular assays [1]. Notably, evaluation in a longer-term clonogenic assay at 1000 ng/ml revealed no significant differences in potency between any of the crosslinkers tested, indicating that the potency advantage of GMBS is time- and assay-dependent [1].

Yield vs. Potency Trade-Off
Head-to-head comparison
Aromatic crosslinkers dramatically improved immunotoxin yield; GMBS gave highest short-term toxicity. In clonogenic assay at 1000 ng/ml, no significant potency difference across all crosslinkers.
Selection depends on priority: yield vs short-term functional activity; long-term assay shows convergence.
Time- and assay-dependent potency advantage.
Conjugation Yield Immunotoxin Crosslinker Selection

Antibody Immobilization: GMBS vs. Aminosilane Chemistry

A comparative evaluation of surface chemistries for biosensor fabrication demonstrated that the GMBS heterobifunctional crosslinker technique immobilized the highest amount of antibody while minimizing non-specific binding, relative to aminosilane chemistry and other heterobifunctional crosslinker approaches [1][2]. This performance attribute is critical for immunoassay and biosensor applications where signal-to-noise ratio and detection sensitivity are directly governed by surface functionalization quality.

Antibody Immobilization
Head-to-head comparison
GMBS-based surface chemistry immobilized highest antibody amount with minimized non-specific binding vs aminosilane and other heterobifunctional methods.
Relevant for biosensor and immunoassay surfaces requiring high signal-to-noise ratio.
Ordinal ranking; absolute density values not reported.
Biosensor Surface Chemistry Antibody Immobilization

Application Scenarios with Quantifiable Advantage


Immunotoxin Development for Maximal Short-Term Cytotoxicity

GMBS is the crosslinker of choice for anti-CD5 ricin immunotoxins and analogous constructs where maximizing functional toxicity in short-term cell-free translation and protein synthesis inhibition assays is the primary development objective. The aliphatic spacer architecture of GMBS yields the most potent immunotoxin among tested maleimide crosslinkers in these assay formats, despite lower overall conjugate yield compared to aromatic alternatives [1].

Vaccine Conjugates Requiring Minimal Linker Immunogenicity

GMBS is preferentially selected over SMCC for hapten-carrier protein conjugation in vaccine development, where host immune responses must be directed exclusively toward the antigen rather than being confounded by anti-linker antibodies. Commercial validation confirms GMBS is less immunogenic than SMCC, a critical differentiator for producing interpretable immune response data and effective vaccine conjugates [1].

High-Density Antibody Immobilization for Biosensors

GMBS-based surface chemistry outperforms conventional aminosilane methods for covalent antibody immobilization, achieving the highest antibody surface density with minimized non-specific binding. This makes GMBS the preferred reagent for fabricating high-sensitivity biosensor chips, microplate-based ELISA surfaces, and other diagnostic platforms where signal-to-noise ratio governs assay performance [1].

ADC Linker with Flexible Non-Cleavable Stability

The aliphatic, non-cleavable spacer of GMBS provides a flexible tether between antibody and payload, forming stable thioether linkages that resist premature drug release in circulation. This architecture is well-suited for antibody-drug conjugates where linker stability during systemic transit is paramount and where the moderate 7.3 Å spacer length balances conjugate rigidity with accessibility to target epitopes [1].

Application
Selection Property
Validation Focus
Immunotoxin development studies
Aliphatic spacer correlates with reported short-term cytotoxicity
Cell-free translation and protein synthesis inhibition assays
Vaccine conjugate preparation
Lower reported immunogenicity vs SMCC
Anti-linker antibody response monitoring
High-density antibody immobilization
High antibody loading with low non-specific binding
Surface density and background signal assays
ADC linker with non-cleavable stability
Flexible aliphatic tether, stable thioether bond
Linker stability and payload retention in circulation models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GMBS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.